1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-CHLOROPHENYL)-3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a pyrrole ring substituted with a chlorophenyl group and a piperazine ring substituted with a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE typically involves the reaction of 4-chloroaniline with lead tetraacetate in acetic acid . This reaction forms the pyrrole ring with the chlorophenyl substitution. The piperazine ring is then introduced through a subsequent reaction with 4-(methylsulfonyl)phenylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is utilized in biochemical studies to investigate enzyme and protein interactions.
Industry: It is used in the development of new materials and as a polymerization initiator.
Mechanism of Action
The precise mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE remains partially elusive. it is known to engage in binding interactions with specific proteins, modulating their activity. This binding can impact the functionality of enzymes, receptors, and other proteins, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: A simpler compound with a pyrrole ring and a chlorophenyl group.
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione: A related compound used as a polymerization initiator.
Uniqueness
1-(4-CHLOROPHENYL)-3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE is unique due to its complex structure, which combines a pyrrole ring, a chlorophenyl group, and a piperazine ring with a methylsulfonylphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H20ClN3O4S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methylsulfonylphenyl)piperazin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O4S/c1-30(28,29)18-8-6-16(7-9-18)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)17-4-2-15(22)3-5-17/h2-9,14H,10-13H2,1H3 |
InChI Key |
WHUAMIOVSMPCFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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